molecular formula C12H13NO3S B2422616 methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate CAS No. 2097882-81-8

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate

Cat. No.: B2422616
CAS No.: 2097882-81-8
M. Wt: 251.3
InChI Key: FUTLDTOJTFCCSJ-UHFFFAOYSA-N
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Description

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its hydroxyethyl and carbamate groups contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

methyl N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-12(15)13-6-10(14)9-7-17-11-5-3-2-4-8(9)11/h2-5,7,10,14H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTLDTOJTFCCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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